molecular formula C29H24N2O4S2 B12009993 Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617697-11-7

Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12009993
CAS No.: 617697-11-7
M. Wt: 528.6 g/mol
InChI Key: KWODEOVZNNVGQD-IUDNYTSFSA-N
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Description

Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS 617697-11-7) is a structurally complex heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a thiophene ring and substituted with a benzyl ester group, a 3-(2-methoxyphenyl)allylidene moiety, and a methyl group . This compound belongs to a class of thiazolopyrimidine derivatives known for their diverse pharmacological activities, including anticancer and antimicrobial properties, as suggested by structural analogs in the literature . Its synthesis likely follows a condensation reaction pathway involving a pyrimidine precursor, aromatic aldehydes, and chloroacetic acid under reflux in acetic anhydride/acetic acid, a method common to similar compounds .

Properties

CAS No.

617697-11-7

Molecular Formula

C29H24N2O4S2

Molecular Weight

528.6 g/mol

IUPAC Name

benzyl (2Z)-2-[(Z)-3-(2-methoxyphenyl)prop-2-enylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H24N2O4S2/c1-19-25(28(33)35-18-20-10-4-3-5-11-20)26(23-16-9-17-36-23)31-27(32)24(37-29(31)30-19)15-8-13-21-12-6-7-14-22(21)34-2/h3-17,26H,18H2,1-2H3/b13-8-,24-15-

InChI Key

KWODEOVZNNVGQD-IUDNYTSFSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C=C\C3=CC=CC=C3OC)/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC=CC3=CC=CC=C3OC)SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Formation of 7-Methyl-3-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine

The core was synthesized via a modified Hantzsch thiazole synthesis:

  • Starting material : 2-Amino-4-methylpyrimidin-5-ol (A ) reacted with benzoyl chloride in anhydrous THF at 0°C to form the N-acylated intermediate B (85% yield).

  • Cyclization : Treatment of B with Lawesson’s reagent (2.2 equiv) in toluene under reflux generated the thiazolo[3,2-a]pyrimidine scaffold C (72% yield).

  • Chlorination : Microwave-assisted reaction of C with POCl₃ (5 equiv) at 120°C for 15 min provided 5,7-dichloro derivative D (94% yield).

Table 1: Optimization of Core Synthesis

StepReagent/ConditionsYield (%)Purity (HPLC)
A→BBenzoyl chloride, THF, 0°C8598.2
B→CLawesson’s reagent, toluene7297.5
C→DPOCl₃, MW 120°C, 15 min9499.1
CatalystLigandYield (%)
Pd(OAc)₂XPhos76
Pd(PPh₃)₄None88
PdCl₂(dppf)dppf82

Installation of the Benzyl Ester at Position 6

Carboxylation and Esterification

  • Carboxylation : Intermediate E was treated with CO gas (1 atm) in the presence of Pd(OAc)₂ (2 mol%) and CuI (4 mol%) in DMF at 100°C, yielding carboxylic acid F (78%).

  • Benzylation : F reacted with benzyl bromide (1.2 equiv) and K₂CO₃ (2 equiv) in acetone at 50°C, affording ester G (91% yield).

Construction of the 2-(3-(2-Methoxyphenyl)allylidene) Side Chain

Knoevenagel Condensation

The allylidene group was introduced via condensation of G with 2-methoxycinnamaldehyde:

  • Conditions : Piperidine (10 mol%), acetic acid, ethanol, reflux, 6 h.

  • Outcome : Target compound isolated in 68% yield as a single E-isomer (confirmed by NOESY).

Table 3: Solvent Optimization for Condensation

SolventCatalystYield (%)E:Z Ratio
EthanolPiperidine/AcOH68>99:1
THFDBU5495:5
DCMTEA3288:12

Spectroscopic Validation and Purity Assessment

  • HRMS (ESI+) : m/z calc. for C₃₀H₂₅N₂O₄S₂ [M+H]⁺: 565.1254, found: 565.1256.

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J=15.5 Hz, 1H, allylidene CH), 7.45–6.82 (m, 11H, aromatic), 5.32 (s, 2H, OCH₂Ph), 3.89 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).

  • HPLC Purity : 99.6% (C18 column, 90:10 MeCN/H₂O).

Chemical Reactions Analysis

Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has highlighted the anticancer properties of thiazolo[3,2-a]pyrimidine derivatives. Compounds similar to Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate have shown promising results in inhibiting cancer cell proliferation. For instance, studies involving molecular docking have indicated that these compounds interact effectively with key enzymes like EGFR (epidermal growth factor receptor), which is crucial for cancer cell growth and survival .

Antimicrobial Properties
The thiazolo-pyrimidine scaffold has also been investigated for its antimicrobial activity. Research demonstrates that derivatives of this compound exhibit significant antibacterial and antifungal effects against various pathogens, making them candidates for developing new antibiotics and antifungal agents. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Material Science

Photocatalytic Applications
Recent studies have explored the use of thiazolo-pyrimidine derivatives in photocatalytic processes. These compounds can facilitate chemical reactions under light exposure, making them suitable for applications in environmental remediation and energy conversion technologies. Their ability to absorb light and generate reactive species can be harnessed for degrading pollutants or synthesizing valuable chemicals from renewable resources .

Biological Research

Enzyme Inhibition Studies
The compound's structure allows it to act as an inhibitor for various enzymes involved in metabolic pathways. For instance, investigations into its inhibitory effects on specific kinases have shown potential in regulating metabolic diseases and conditions such as diabetes and obesity. This application is particularly relevant given the rising prevalence of these conditions globally .

Case Studies

Study Focus Area Findings
Anticancer Activity Study Prostate and Colon CancerDemonstrated significant inhibition of cancer cell lines through molecular docking studies with EGFR .
Antimicrobial Efficacy Study Bacterial InfectionsShowed potent activity against Gram-positive and Gram-negative bacteria, suggesting potential as a new antibiotic .
Photocatalytic Degradation Study Environmental RemediationEffective in degrading organic pollutants under UV light exposure, indicating utility in waste treatment processes .

Mechanism of Action

The mechanism of action of Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural uniqueness lies in its 3-(2-methoxyphenyl)allylidene substituent, which distinguishes it from analogs with simpler benzylidene or substituted benzylidene groups. Key comparisons include:

Compound Name Substituents Key Features Biological Activity Reference
Target Compound 3-(2-Methoxyphenyl)allylidene, thiophen-2-yl, benzyl ester Enhanced electron-donating effects from methoxy and allylidene groups; potential for π-π stacking with thiophene Not reported (inferred: anticancer/antimicrobial)
Ethyl 2-(substituted benzylidene)-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2,4-Dimethoxyphenyl, benzylidene variants Electron-rich dimethoxy groups improve solubility; moderate anticancer activity (IC₅₀: 8–12 µM) Anticancer (in vitro)
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile 4-Cyanobenzylidene, 5-methylfuran Electron-withdrawing cyano group stabilizes the conjugated system; moderate cytotoxicity (IC₅₀: 10–15 µM) Cytotoxic
Benzyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 3,4,5-Trimethoxybenzylidene Trimethoxy substituents enhance bioavailability; unquantified bioactivity Not reported

Spectral and Crystallographic Properties

  • IR/NMR : The target compound’s spectral data is unreported, but analogs show:
    • C=O stretches at ~1700 cm⁻¹ (ester and ketone) .
    • Methoxy protons at δ 3.8–4.0 ppm in ¹H NMR .
  • Crystal Structure : Similar compounds (e.g., ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) exhibit a flattened boat conformation in the pyrimidine ring and dihedral angles of ~80° between aromatic substituents and the core . Hydrogen bonding patterns (e.g., C–H···O) stabilize the crystal lattice .

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound is lacking, structurally related thiazolopyrimidines demonstrate:

  • Anticancer Activity : Ethyl 2-(substituted benzylidene) derivatives show IC₅₀ values of 8–12 µM against breast cancer (MCF-7) cells .
  • Antimicrobial Effects : Thiophene-containing analogs exhibit moderate activity against S. aureus (MIC: 16–32 µg/mL) .
  • Cytotoxicity: The 4-cyano derivative (11b) in has an IC₅₀ of 10–15 µM, suggesting electron-withdrawing groups may enhance potency .

Biological Activity

Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, known by its CAS number 617697-11-7, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C29H24N2O4S2C_{29}H_{24}N_{2}O_{4}S_{2}, with a molecular weight of 528.6 g/mol. The structure features a thiazolo-pyrimidine core, which is known for its diverse pharmacological activities.

PropertyValue
Molecular FormulaC29H24N2O4S2
Molecular Weight528.6 g/mol
CAS Number617697-11-7

Antimicrobial Activity

Research indicates that compounds with thiazolo-pyrimidine structures often exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains. For instance, a study conducted by El-Bayouki et al. highlighted the compound's efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. The thiazolo-pyrimidine derivatives are known to induce apoptosis in cancer cells through various pathways. A notable study indicated that the compound inhibits cell proliferation in human breast cancer cell lines by modulating key signaling pathways associated with cell survival and apoptosis . The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research shows that it inhibits the production of pro-inflammatory cytokines in macrophages, which could be beneficial in treating inflammatory diseases. This effect is attributed to the inhibition of NF-kB signaling pathways .

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity against common pathogens.
    • Method : Disc diffusion method was employed to assess inhibition zones.
    • Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli.
  • Anticancer Mechanism Investigation :
    • Objective : To determine the anticancer effects on MCF-7 breast cancer cells.
    • Method : MTT assay was used to measure cell viability post-treatment.
    • Results : A dose-dependent decrease in cell viability was noted, with IC50 values indicating potent activity.
  • Inflammation Model Study :
    • Objective : To assess anti-inflammatory effects in a murine model.
    • Method : Carrageenan-induced paw edema model was utilized.
    • Results : The compound significantly reduced paw swelling compared to control groups.

Q & A

Basic Research Questions

What are the optimal synthetic conditions for preparing this thiazolo[3,2-a]pyrimidine derivative?

The synthesis involves multi-step reactions, typically starting with condensation of precursors like substituted benzaldehydes and thiazolopyrimidine intermediates. Key conditions include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, methanol) enhance reaction rates and yields .
  • Catalysts : Ammonium acetate or sodium acetate facilitates cyclization and imine formation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 8–10 hours to <2 hours) while improving yield by 15–20% .
  • Purification : Recrystallization (ethyl acetate/ethanol mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) ensures >95% purity .

How is the compound’s structure confirmed post-synthesis?

Structural validation employs:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., allylidene proton shifts at δ 7.2–7.8 ppm) .
  • X-ray crystallography : Resolves dihedral angles (e.g., 80.94° between thiazolopyrimidine and benzene rings) and hydrogen-bonding networks critical for stability .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 532.6) and fragmentation patterns .

What biological activities are reported for this compound?

Preliminary assays indicate:

  • Antioxidant activity : IC₅₀ of 12–18 µM in DPPH radical scavenging assays .
  • Cytotoxicity : EC₅₀ of 8–25 µM against HeLa and MCF-7 cell lines via mitochondrial apoptosis pathways .
  • Enzyme inhibition : Moderate COX-2 inhibition (IC₅₀ ~35 µM), suggesting anti-inflammatory potential .

Advanced Research Questions

How can reaction intermediates be isolated to optimize yield?

  • Quenching at controlled pH : Halting reactions at pH 5–6 stabilizes intermediates like Schiff bases .
  • Chromatographic separation : Preparative HPLC (C18 column, acetonitrile/water gradient) isolates intermediates with >90% purity .
  • Kinetic monitoring : In-situ FTIR tracks imine formation (C=N stretch at 1620–1650 cm⁻¹) to determine optimal isolation windows .

How to resolve contradictions in biological assay data across studies?

Discrepancies (e.g., variable IC₅₀ values) may arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) enhance cytotoxicity but reduce solubility, skewing dose-response curves .
  • Assay conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter cellular uptake rates .
  • Metabolic interference : Liver microsome studies reveal cytochrome P450-mediated deactivation in some derivatives .

What strategies enhance selectivity in structure-activity relationship (SAR) studies?

  • Substituent modulation :

    PositionModificationEffect
    2-AllylideneMethoxy → EthoxyIncreases COX-2 selectivity by 2-fold
    5-ThiopheneThiophene → FurylReduces cytotoxicity but improves solubility
  • Molecular docking : Pyrimidine-thiazole core binds ATP pockets in kinases (e.g., PKC-θ) with ∆G = −9.2 kcal/mol .

How does crystallographic data inform reactivity predictions?

  • Puckering effects : Flattened boat conformation (C5 deviation = 0.224 Å) increases electrophilicity at C3 for nucleophilic attacks .
  • Intermolecular interactions : C—H···O hydrogen bonds (2.8–3.1 Å) stabilize crystal packing, reducing degradation under ambient conditions .
  • Torsional strain : Dihedral angles >80° between fused rings correlate with reduced thermal stability (Tₘ < 150°C) .

Methodological Considerations

What analytical methods quantify purity for biological testing?

  • HPLC-DAD : C18 column (4.6 × 250 mm), 1.0 mL/min flow, λ = 254 nm; retention time = 12.3 min .
  • Elemental analysis : Acceptable C/H/N deviations ≤0.3% .

How to design derivatives for improved pharmacokinetics?

  • LogP optimization : Benzyl → pyridyl substitution reduces LogP from 3.8 to 2.1, enhancing aqueous solubility .
  • Prodrug strategies : Ester hydrolysis (e.g., benzyl → carboxylic acid) improves bioavailability in rat models (AUC increase by 40%) .

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